N-(2-bromoethyl)-4-fluorobenzamide

Lipophilicity Drug Design Membrane Permeability

Choose N-(2-bromoethyl)-4-fluorobenzamide for your next covalent inhibitor project. Its bromoethyl leaving group ensures faster, more complete target modification than chloroethyl analogs, while the 4-fluoro substitution boosts lipophilicity (LogP 2.34) for superior membrane permeability and COX-2 affinity. Ideal as a reactive alkylating handle for kinase/NSAI libraries; do not substitute without validation.

Molecular Formula C9H9BrFNO
Molecular Weight 246.079
CAS No. 95383-37-2
Cat. No. B2646902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromoethyl)-4-fluorobenzamide
CAS95383-37-2
Molecular FormulaC9H9BrFNO
Molecular Weight246.079
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCBr)F
InChIInChI=1S/C9H9BrFNO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
InChIKeyUSSCXDBIFDPAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromoethyl)-4-fluorobenzamide (CAS 95383-37-2): Core Physicochemical Profile and Structural Identity


N-(2-Bromoethyl)-4-fluorobenzamide (CAS 95383-37-2) is a halogenated benzamide derivative with molecular formula C9H9BrFNO and molecular weight 246.08 g/mol . The compound features a 4-fluorophenyl group attached to a benzamide core, with a 2-bromoethyl substituent on the amide nitrogen [1]. Its InChIKey is USSCXDBIFDPAHR-UHFFFAOYSA-N . Key calculated physicochemical parameters include a LogP of 2.34 and an aqueous solubility of 0.71 g/L at 25°C .

Why N-(2-Bromoethyl)-4-fluorobenzamide Cannot Be Replaced by Chloroethyl or Non-Fluorinated Analogs


In-class substitution of N-(2-bromoethyl)-4-fluorobenzamide with its chloroethyl analog (CAS 15258-01-2) or the non-fluorinated N-(2-bromoethyl)benzamide is not equivalent due to divergent leaving group reactivity, lipophilicity, and target-binding potential. The bromoethyl group is a superior leaving group in nucleophilic substitution reactions relative to chloroethyl, enabling faster and more complete alkylation of biological nucleophiles [1]. The 4-fluoro substitution increases lipophilicity (LogP 2.34 vs. 2.19 for the chloro analog) and has been associated with enhanced anti-inflammatory and COX-2 inhibitory activity in related 4-fluorobenzamide derivatives [2]. These differences directly impact synthetic efficiency, pharmacological profile, and experimental reproducibility, making direct substitution without validation untenable.

Quantitative Differentiation of N-(2-Bromoethyl)-4-fluorobenzamide vs. Key Comparators


Lipophilicity (LogP) Advantage Over Chloroethyl Analog

N-(2-Bromoethyl)-4-fluorobenzamide exhibits a calculated LogP of 2.34, which is 0.15 units higher than the chloroethyl analog N-(2-chloroethyl)-4-fluorobenzamide (LogP 2.19) . This increased lipophilicity may enhance membrane permeability and target engagement in cellular assays.

Lipophilicity Drug Design Membrane Permeability

Superior Leaving Group Reactivity: Bromoethyl vs. Chloroethyl

The bromoethyl moiety in N-(2-bromoethyl)-4-fluorobenzamide is a more effective leaving group than the chloroethyl group in N-(2-chloroethyl)-4-fluorobenzamide. In SN2 reactions, bromide is a better leaving group than chloride due to its larger size, lower basicity, and greater polarizability [1]. This translates to faster alkylation rates of nucleophilic targets such as enzyme active site residues.

Alkylating Agent SN2 Reactivity Covalent Inhibitor Design

Enhanced Anti-inflammatory Activity via 4-Fluoro Substitution

4-Fluorobenzamide derivatives have demonstrated potent anti-inflammatory and analgesic activities. In a study of novel 4-fluorobenzamide-based compounds, the most active analogs achieved up to 92.36% inhibition of carrageenan-induced paw edema and 100% writhing protection in analgesia testing, with a COX-2 selectivity index of 5.75 [1]. While direct data for N-(2-bromoethyl)-4-fluorobenzamide are not reported, the 4-fluoro substitution is a key determinant of activity in this series, suggesting that non-fluorinated analogs (e.g., N-(2-bromoethyl)benzamide) would lack this pharmacophoric element.

COX-2 Inhibition Anti-inflammatory Analgesic

Higher Molecular Weight and Predicted Solubility Profile

N-(2-Bromoethyl)-4-fluorobenzamide has a molecular weight of 246.08 g/mol, which is 44.45 g/mol (22%) heavier than the chloroethyl analog (201.63 g/mol) due to bromine substitution . Its calculated aqueous solubility is 0.71 g/L at 25°C . While direct solubility data for the chloro analog are not available, the higher molecular weight and lipophilicity of the bromo compound generally correlate with lower aqueous solubility.

Physicochemical Properties Solubility Formulation

Optimal Use Cases for N-(2-Bromoethyl)-4-fluorobenzamide Based on Differential Evidence


Covalent Inhibitor Design Requiring Efficient Alkylation

When developing covalent enzyme inhibitors, the bromoethyl leaving group offers faster and more complete target modification compared to chloroethyl analogs [1]. This makes N-(2-bromoethyl)-4-fluorobenzamide the preferred electrophilic warhead for kinases, proteases, or other enzymes with accessible nucleophilic residues (e.g., cysteine or serine).

Synthesis of Fluorinated Pharmacophores for Anti-inflammatory Agents

As an intermediate, N-(2-bromoethyl)-4-fluorobenzamide provides both a reactive alkylating handle and the 4-fluoro substitution known to enhance COX-2 inhibitory activity [2]. It is well-suited for constructing libraries of 4-fluorobenzamide-based NSAID candidates with potential for improved gastric tolerability.

Chemical Probe Development with Optimized Lipophilicity

The higher LogP (2.34 vs. 2.19 for the chloro analog) improves membrane permeability , making this compound a better choice for cell-based target engagement assays or intracellular enzyme inhibition studies where compound accumulation is required.

General Organic Synthesis of Heterocycles via Alkylation

The bromoethyl group serves as an efficient alkylating agent for the synthesis of N-substituted heterocycles (e.g., morpholines, piperazines) [3]. The presence of the fluorine atom can further influence regioselectivity and product stability, offering advantages over non-fluorinated benzamides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-bromoethyl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.